molecular formula C17H22N2O4 B589588 N-Acetyl-N-tert-butoxycarbonyl Serotonin CAS No. 1329837-64-0

N-Acetyl-N-tert-butoxycarbonyl Serotonin

Cat. No.: B589588
CAS No.: 1329837-64-0
M. Wt: 318.373
InChI Key: UWBIAMVNBLIWIG-UHFFFAOYSA-N
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Description

N-Acetyl-N-tert-butoxycarbonyl Serotonin is a biochemical compound used primarily in proteomics research. It has the molecular formula C17H22N2O4 and a molecular weight of 318.37 . This compound is a derivative of serotonin, a well-known neurotransmitter, and is often used in studies related to neurology and neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-tert-butoxycarbonyl Serotonin typically involves the protection of the amino group of serotonin using the tert-butoxycarbonyl (Boc) group. This is followed by acetylation of the resulting compound. The Boc group is commonly introduced using di-tert-butyl dicarbonate under basic conditions . The acetylation step involves reacting the Boc-protected serotonin with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of automated reactors and stringent quality control measures, would apply.

Mechanism of Action

The mechanism of action of N-Acetyl-N-tert-butoxycarbonyl Serotonin involves its interaction with serotonin receptors in the brain. The compound acts as a ligand, binding to these receptors and modulating their activity. This can influence various neurotransmission pathways, affecting mood, cognition, and other neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-N-tert-butoxycarbonyl Serotonin is unique due to its dual protection of the amino group (Boc) and the acetylation of the hydroxyl group. This dual protection makes it a versatile intermediate in the synthesis of various serotonin derivatives, allowing for selective deprotection and further functionalization .

Properties

IUPAC Name

tert-butyl 3-(2-acetamidoethyl)-5-hydroxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-11(20)18-8-7-12-10-19(16(22)23-17(2,3)4)15-6-5-13(21)9-14(12)15/h5-6,9-10,21H,7-8H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAVYOODOLRNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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